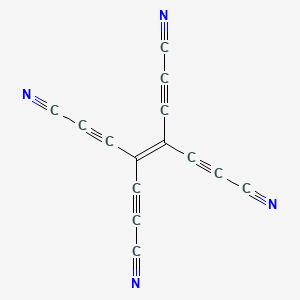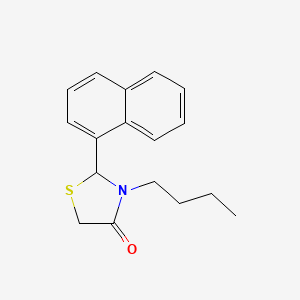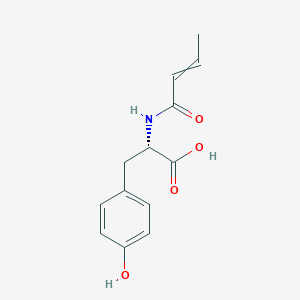
4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile: is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile typically involves the reaction of oct-4-ene-2,6-diynedinitrile with cyanoethynyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ethynyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates .
Mécanisme D'action
The mechanism of action of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive cyano and ethynyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
4,5-Bis(arylimino)pyrenylidenes: These compounds share a similar structural motif with multiple reactive groups and are used in polymerization reactions.
Bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide: This compound is used in the synthesis of poly(ester-imide)s and shares some structural similarities.
Uniqueness: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is unique due to its combination of cyano and ethynyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Propriétés
Numéro CAS |
823813-93-0 |
|---|---|
Formule moléculaire |
C14N4 |
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
4,5-bis(2-cyanoethynyl)oct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C14N4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18 |
Clé InChI |
ZRKKRPYAYQBJNQ-UHFFFAOYSA-N |
SMILES canonique |
C(#CC(=C(C#CC#N)C#CC#N)C#CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)

![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)

